(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4

HCV NS3/4A protease deuterium isotope effect antiviral potency

(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4, commonly designated Telaprevir-d4 or (R)-Telaprevir-d4, is a site-specific deuterated analog of the HCV NS3/4A protease inhibitor telaprevir (VX-950). It carries four stable deuterium atoms substituted at the cyclopropylamine moiety, resulting in a molecular formula of C₃₆H₄₉D₄N₇O₆ and a molecular weight of ~683.87 g/mol.

Molecular Formula C36H53N7O6
Molecular Weight 683.9 g/mol
Cat. No. B12381650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4
Molecular FormulaC36H53N7O6
Molecular Weight683.9 g/mol
Structural Identifiers
SMILESCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5
InChIInChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25+,27-,28-,30+/m0/s1/i15D2,16D2
InChIKeyBBAWEDCPNXPBQM-KKSQMXIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telaprevir-d4 (R)-d4 Stable Isotope – Product Overview for Procurement & Analytical Selection


(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4, commonly designated Telaprevir-d4 or (R)-Telaprevir-d4, is a site-specific deuterated analog of the HCV NS3/4A protease inhibitor telaprevir (VX-950) [1]. It carries four stable deuterium atoms substituted at the cyclopropylamine moiety, resulting in a molecular formula of C₃₆H₄₉D₄N₇O₆ and a molecular weight of ~683.87 g/mol [2]. This stable isotope-labeled compound serves as a preferred internal standard for the quantitative bioanalysis of telaprevir via LC-MS or GC-MS platforms .

Why Non-Deuterated Telaprevir or Alternative Internal Standards Cannot Replace Telaprevir-d4


Telaprevir-d4 is not simply an isotopologue of telaprevir; it addresses a specific liability of the parent compound that generic substitution overlooks. The non-deuterated telaprevir undergoes solvent-mediated epimerization at the α-ketoamide chiral center to yield the P1-(R)-diastereoisomer VRT-394, a metabolite that is approximately 30-fold less active against HCV NS3/4A protease [1]. Attempts to quantify telaprevir using a non-deuterated internal standard or a different isotopologue with fewer deuterium atoms are confounded by this on-column or in-solution epimerization, which compromises chromatographic baseline separation and analytical accuracy [2]. Telaprevir-d4, by substituting deuterium at the epimerization-prone proton, suppresses this interconversion, stabilizing the equilibrium and ensuring the internal standard co-elutes faithfully with the analyte without contributing to the epimerization artifact [1].

Quantitative Differentiation Evidence: Telaprevir-d4 (R)-d4 Versus Telaprevir & Alternative Standards


Equipotent Intrinsic Antiviral Activity: Telaprevir-d4 Matches Telaprevir in HCV NS3/4A Protease Inhibition and Replicon Assays

Telaprevir-d4 (compound 1) retains full intrinsic activity against the HCV NS3/4A protease. In direct head-to-head in vitro assays, d-telaprevir was as efficacious as non-deuterated telaprevir (compound 2) in both isolated protease inhibition and cell-based HCV replicon assays [1]. This equivalence establishes that the deuterium substitution at the cyclopropylamine position—the site prone to epimerization—does not impair target engagement, in contrast to the epimerized metabolite VRT-394 which is approximately 30-fold less active against the same protease [1].

HCV NS3/4A protease deuterium isotope effect antiviral potency

Superior Ex Vivo Stability in Plasma: Deuterated Telaprevir Suppresses Epimerization-Driven Degradation

The kinetics of in vitro stability were compared directly between d-telaprevir (compound 1) and non-deuterated telaprevir (compound 2) in buffered pH solutions and plasma samples, including human plasma. Telaprevir-d4 was significantly more stable than telaprevir under all conditions tested [1]. The enhanced stability is attributed to the deuterium isotope effect at the α-ketoamide chiral center, which retards the proton-exchange-dependent epimerization that converts the active S-diastereomer to the 30-fold less active R-diastereomer VRT-394 [1]. Independent LC-MS/MS method validations underscore that analytical methods for telaprevir must chromatographically separate telaprevir from its R-epimer VRT-127394, and that acidification or immediate freezing is required to stabilize the equilibrium—a requirement that deuterium substitution intrinsically mitigates [2].

plasma stability epimerization bioanalytical method validation

Enhanced In Vivo Oral Exposure: 13% AUC Increase of Telaprevir-d4 Over Telaprevir in Rats

In a direct in vivo comparison, oral administration of telaprevir-d4 (compound 1) at 10 mg/kg in rats resulted in an approximately 13% increase in total plasma exposure (area under the curve, AUC) compared to an equivalent dose of non-deuterated telaprevir (compound 2) [1]. The increased AUC is consistent with the enhanced metabolic stability conferred by the deuterium kinetic isotope effect, which slows the epimerization-dependent clearance pathway without altering the compound's intrinsic antiviral potency [1].

pharmacokinetics oral bioavailability deuterium isotope effect

Validated Internal Standard for Telaprevir LC-MS/MS Quantification: Method Linearity from 5.0–5000 ng/mL in Human Plasma

Multiple independently validated LC-MS/MS methods have established deuterated telaprevir as the internal standard of choice for the quantification of telaprevir in human plasma and dried blood spots. One validated method using a stable isotope internal standard with 11 deuterium atoms (telaprevir-d11) demonstrated a quantifiable limit of 5.0 ng/mL and linearity over the range 5.0–5000 ng/mL in acidified human plasma, with accuracy and precision meeting bioanalytical acceptance criteria [1]. A separate DBS-based method achieved a linear range of 0.1–10 mg/L with accuracies of 97%–106% in plasma and 93%–99% in DBS, and within- and between-day coefficients of variation of <7.9% and <9.3%, respectively [2]. Commercially available telaprevir-d4 from Cayman Chemical is supplied specifically for this purpose at ≥99% purity .

LC-MS/MS internal standard method validation therapeutic drug monitoring

High Isotopic Purity: ≥98%–99% Deuterium Incorporation Ensures Minimal Signal Interference

Commercial telaprevir-d4 is supplied at isotopic purities of ≥98% by HPLC (MedChemExpress, Namiki Shoji) [1] or ≥99% deuterated forms (Cayman Chemical) . This high isotopic enrichment ensures that the +4 Da mass shift relative to the unlabeled analyte provides baseline-resolved MS/MS channels with negligible isotopic cross-talk from the internal standard into the analyte quantification window, a critical performance attribute for accurate LC-MS/MS quantification in the ng/mL range [2].

isotopic purity mass spectrometry stable isotope labeling

Deuterated HCV Protease Inhibitors as a Patent-Disclosed Class: Telaprevir-d4 Aligns with Disclosed Pharmacokinetic Enhancement Strategy

US Patent Application 20110286969 broadly discloses deuterated analogs of HCV NS3/NS4A serine protease inhibitors, claiming that deuterium substitution at metabolically labile positions can improve pharmacokinetic profiles including increased half-life, enhanced AUC, and reduced clearance relative to the non-deuterated parent compounds [1]. Telaprevir-d4, with its demonstrated 13% AUC increase in rats and suppressed epimerization, provides an experimentally validated exemplar of the class claims, reinforcing the scientific rationale for its selection over non-deuterated alternatives in preclinical and clinical bioanalysis [2].

deuterated pharmaceuticals HCV protease inhibitor intellectual property

Recommended Application Scenarios for Telaprevir-d4 (R)-d4 in Research & Bioanalysis


Quantitative Bioanalysis of Telaprevir in Clinical Pharmacokinetic Studies

Telaprevir-d4 is the internal standard of choice for LC-MS/MS or GC-MS quantification of telaprevir in human plasma and dried blood spots. Validated methods using deuterated telaprevir as internal standard achieve linear calibration from 5.0 ng/mL to 5000 ng/mL in plasma with intra- and inter-assay precision (CV) below 9.3%, enabling accurate therapeutic drug monitoring across the clinically relevant concentration range [1]. The deuterium-induced suppression of epimerization minimizes ex vivo conversion to the R-diastereomer, ensuring that the measured telaprevir concentration reflects the true in vivo exposure rather than an artifact of sample handling [2].

In Vitro Metabolic Stability and Epimerization Studies for Deuterated Drug Candidates

Telaprevir-d4 serves as a well-characterized reference compound for investigating deuterium kinetic isotope effects on metabolic stability and chiral inversion. Its documented stability advantage over non-deuterated telaprevir in buffered pH solutions and human plasma provides a benchmark data set for medicinal chemistry teams evaluating deuteration as a strategy to suppress epimerization-driven inactivation in other α-ketoamide-containing protease inhibitors [1].

Validation of Dried Blood Spot Sampling Methods for HCV Protease Inhibitors

The stability of telaprevir-d4 on impregnated DBS sampling cards (stable for at least 3 months at 4°C or 20°C) makes it an ideal internal standard for DBS-based pharmacokinetic studies in resource-limited settings. The validated DBS assay, with accuracies from 93% to 99% and CV <9.3%, demonstrates that telaprevir-d4 can support decentralized clinical trial sampling protocols where immediate plasma separation and freezing are impractical [2].

Method Cross-Validation Between Laboratories and Analytical Platforms

Because telaprevir-d4 is commercially available from multiple reputable vendors (Cayman Chemical, MedChemExpress) at purities ≥98%, it can serve as a traceable reference standard for cross-validating telaprevir quantification methods between different laboratories, LC-MS platforms, and analytical columns. The use of a common deuterated internal standard with a defined +4 Da mass shift facilitates seamless method transfer and harmonization across multi-center clinical trials .

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